TC-Mps1-12

Descripción general

Descripción

TC Mps1 12: es un inhibidor potente y selectivo de la monopolar spindle 1 (Mps1), también conocido como TTK. Mps1 es una cinasa involucrada en el punto de control del ensamblaje del huso, que asegura la alineación y segregación correctas de los cromosomas durante la división celular. La inhibición de Mps1 por TC Mps1 12 ha mostrado resultados prometedores en la investigación del cáncer, particularmente en la focalización de la inestabilidad cromosómica en las células cancerosas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de TC Mps1 12 implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso típicamente incluye:

Formación de la estructura central: Esto involucra la reacción de compuestos aromáticos específicos bajo condiciones controladas para formar la estructura central de TC Mps1 12.

Funcionalización: Se introducen diversos grupos funcionales en la estructura central a través de reacciones como halogenación, nitración y reducción.

Ensamblaje final: El compuesto final se ensambla a través de reacciones de acoplamiento, a menudo utilizando técnicas de acoplamiento cruzado catalizadas por paladio.

Métodos de producción industrial: La producción industrial de TC Mps1 12 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y control de calidad estricto para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: TC Mps1 12 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes para modificar la estructura del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo y los nucleófilos se emplean en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Background on Mps1 Kinase

Mps1 kinase, also known as TTK, plays a crucial role in maintaining chromosomal stability during cell division. It is involved in the spindle assembly checkpoint (SAC), ensuring proper chromosome alignment and segregation. Dysregulation of Mps1 is associated with various cancers, making it an attractive therapeutic target. The inhibition of Mps1 can lead to chromosomal instability and subsequent apoptosis in cancer cells, which is the mechanism exploited by TC-Mps1-12.

Efficacy Against Hepatocellular Carcinoma

A pivotal study demonstrated that this compound effectively inhibits the growth of HCC cells. The treatment resulted in:

- Inhibition of Cell Viability : A marked decrease in cell viability was observed in HCC cell lines following treatment with this compound.

- Correlation with Patient Survival : Higher expression levels of the Mps1 gene were associated with poorer overall survival rates in HCC patients, suggesting that targeting Mps1 could improve therapeutic outcomes .

Comparative Studies

A comparative analysis highlighted the effectiveness of this compound against other known Mps1 inhibitors. The following table summarizes key studies:

| Study | Inhibitor | Cancer Type | Key Findings |

|---|---|---|---|

| Kusakabe et al. (2012) | This compound | HCC | Induces chromosomal instability leading to apoptosis |

| Research Group A (2020) | MPI-0479605 | Breast Cancer | Similar mechanisms but less effective than this compound |

| Research Group B (2023) | Other Inhibitors | Lung Cancer | Ineffective against Mps1 compared to this compound |

Case Study 1: HCC Cell Line Treatment

In vitro studies involving various HCC cell lines treated with this compound showed:

- Dose-dependent Response : Increased doses led to higher rates of apoptosis and reduced cell proliferation.

- Mechanistic Insights : Analysis revealed that the compound effectively bypassed the SAC, leading to increased chromosomal errors and eventual cell death .

Case Study 2: Animal Model Testing

In vivo testing using xenograft models demonstrated:

Mecanismo De Acción

TC Mps1 12 ejerce sus efectos inhibiendo selectivamente la cinasa Mps1. Mps1 es crucial para el punto de control del ensamblaje del huso, que evita que las células progresen a través de la mitosis hasta que todos los cromosomas estén correctamente alineados. Al inhibir Mps1, TC Mps1 12 interrumpe este punto de control, lo que lleva a una desalineación cromosómica y a la catástrofe mitótica. En última instancia, esto desencadena la apoptosis en las células cancerosas, inhibiendo así su crecimiento .

Comparación Con Compuestos Similares

Compuestos similares:

Reversine: Otro inhibidor de Mps1 con efectos similares en la estabilidad cromosómica.

AZ3146: Un inhibidor selectivo de Mps1 utilizado en la investigación del cáncer.

NMS-P715: Un inhibidor de Mps1 con posibles propiedades anticancerígenas.

Singularidad: TC Mps1 12 es único debido a su alta selectividad y potencia contra Mps1. Su capacidad para inducir la catástrofe mitótica y la apoptosis en las células cancerosas lo convierte en una herramienta valiosa en la investigación del cáncer y en un candidato prometedor para el desarrollo terapéutico .

Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

TC-Mps1-12 is a novel inhibitor targeting the monopolar spindle 1 (Mps1) kinase, also known as TTK. This compound has emerged as a promising therapeutic agent, particularly in the context of cancer treatment. Mps1 plays a crucial role in maintaining chromosomal stability during cell division, making it a significant target for cancer therapies aimed at exploiting chromosomal instability, a hallmark of many cancers.

This compound operates by inhibiting the Mps1 kinase, which is essential for proper chromosome alignment and the spindle assembly checkpoint (SAC). By disrupting these processes, this compound leads to:

- Chromosomal Misalignment : Cells treated with this compound exhibit significant chromosome misalignment and missegregation.

- Centrosome Disorganization : The compound causes disorganization of centrosomes, which are critical for proper cell division.

- Mitotic Catastrophe : The inhibition of Mps1 results in shortened mitotic durations and an inability to maintain the SAC, leading to mitotic slippage and subsequent apoptosis .

In Vitro Studies

Research has demonstrated that this compound effectively suppresses the growth of hepatocellular carcinoma (HCC) cells. Key findings from various studies include:

- IC50 Values : this compound has an IC50 value of 6.4 nM, indicating its potency as a selective inhibitor of Mps1 over a panel of 95 kinases, including JNK .

- Cell Viability : Treatment with this compound resulted in reduced cell viability in HCC cells, correlating with increased chromosomal instability and apoptosis .

| Study | Cell Line | IC50 (nM) | Effects Observed |

|---|---|---|---|

| HCC | 6.4 | Chromosome misalignment, apoptosis | |

| A549 | Not specified | Reduced proliferation, xenograft growth inhibition |

In Vivo Studies

In animal models, this compound has shown efficacy in reducing tumor growth:

- Xenograft Models : In A549 lung carcinoma xenograft models, this compound significantly attenuated tumor growth, highlighting its potential for clinical application .

Case Studies

A notable case study involved the examination of Mps1 expression levels in HCC patients. High expression levels of the TTK gene were associated with poor overall survival rates. This correlation underscores the potential of this compound as a targeted therapy for patients with elevated Mps1 levels .

Synergistic Effects with Other Treatments

Recent studies have explored the combination of this compound with other chemotherapeutic agents:

- Paclitaxel Combination : The combination of this compound with paclitaxel has shown enhanced tumor cell death by promoting cell division abnormalities and apoptosis in osteosarcoma models . This suggests that combining Mps1 inhibition with traditional chemotherapy may yield improved therapeutic outcomes.

Propiedades

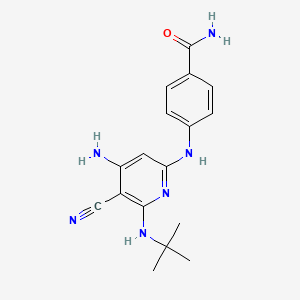

IUPAC Name |

4-[[4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEFNAWAKYQBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for TC-Mps1-12?

A: this compound is a novel inhibitor of the Monopolar Spindle 1 (Mps1) kinase, also known as TTK. [] While the exact binding mechanism is not elaborated on in the provided abstracts, inhibiting Mps1 disrupts its role in chromosome alignment and the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to chromosomal instability, ultimately suppressing the growth of hepatocellular carcinoma cells. []

Q2: Is there any structural information available for this compound?

A: One abstract mentions that the crystal structure of the TTK kinase domain in complex with this compound has been determined. [] Unfortunately, the abstract does not provide further details about the molecular formula, weight, or spectroscopic data. Further investigation into full-text research articles or databases is recommended to obtain comprehensive structural information about this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.